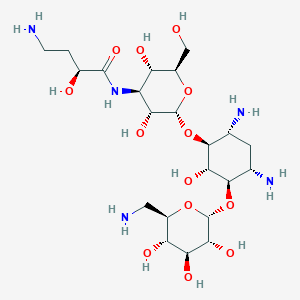
3''-HABA Kanamycin A Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’'-HABA Kanamycin A Sulfate: is a derivative of kanamycin, an aminoglycoside antibiotic. This compound is known for its broad-spectrum antibacterial activity and is used primarily in the treatment of severe bacterial infections. Kanamycin was first isolated from the bacterium Streptomyces kanamyceticus and has been widely used in clinical settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’'-HABA Kanamycin A Sulfate involves the acylation of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). This process typically requires specific reaction conditions, including controlled temperature and pH levels to ensure the successful attachment of the L-HABA moiety to the kanamycin A structure .
Industrial Production Methods: Industrial production of 3’'-HABA Kanamycin A Sulfate generally involves fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by chemical modification to attach the L-HABA group. The final product is then purified and formulated as a sulfate salt for medical use .
Análisis De Reacciones Químicas
Types of Reactions: 3’'-HABA Kanamycin A Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its antibacterial activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or diminishing its antibacterial properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield deoxygenated forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3’'-HABA Kanamycin A Sulfate is used as a reference material for analytical studies and as a starting material for the synthesis of other aminoglycoside derivatives .
Biology: In biological research, this compound is utilized to study bacterial resistance mechanisms and to develop new antibiotics with improved efficacy against resistant strains .
Medicine: Medically, 3’'-HABA Kanamycin A Sulfate is employed in the treatment of severe bacterial infections, particularly those caused by gram-negative bacteria. It is also used in combination therapies to enhance the effectiveness of other antibiotics .
Industry: In the industrial sector, this compound is used in the production of antibacterial coatings and materials, contributing to the development of products with enhanced antimicrobial properties .
Mecanismo De Acción
3’'-HABA Kanamycin A Sulfate exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site of the ribosome, causing misreading of t-RNA and preventing the synthesis of essential proteins. As a result, the bacteria are unable to grow and replicate, leading to their eventual death .
Comparación Con Compuestos Similares
Kanamycin A: The parent compound, used for treating severe bacterial infections.
Tobramycin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Uniqueness: 3’'-HABA Kanamycin A Sulfate is unique due to the presence of the L-HABA moiety, which enhances its antibacterial activity and provides resistance to certain bacterial enzymes that degrade other aminoglycosides. This makes it particularly effective against resistant bacterial strains .
Propiedades
Fórmula molecular |
C22H43N5O13 |
|---|---|
Peso molecular |
585.6 g/mol |
Nombre IUPAC |
(2S)-4-amino-N-[(2S,3R,4S,5S,6R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-11-12(30)10(5-28)38-21(14(11)32)39-18-6(25)3-7(26)19(17(18)35)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9-,10-,11+,12-,13-,14-,15+,16-,17-,18+,19-,21-,22-/m1/s1 |
Clave InChI |
VVJDZJSGQOGXFX-PVLUVTDWSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)[C@H](CCN)O)O)N |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)NC(=O)C(CCN)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















